molecular formula C12H15N3O2 B128864 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 95885-13-5

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Cat. No.: B128864
CAS No.: 95885-13-5
M. Wt: 233.27 g/mol
InChI Key: STUGRPIYVZOYAH-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one (IUPAC name) is a triazole derivative with the molecular formula C₁₉H₂₃N₃O₂ (free base) and a molecular weight of 470.01 g/mol (free base) or 506.47 g/mol as the hydrochloride salt (CAS: 82752-99-6) . Its structure features a 1,2,4-triazol-3-one core substituted with ethyl and phenoxyethyl groups, enabling interactions with serotonin receptors and transporters .

Pharmacological Role
This compound, marketed as nefazodone hydrochloride, is a serotonin antagonist and reuptake inhibitor (SARI) used in depression treatment. It antagonizes 5-HT₂A receptors and inhibits serotonin uptake, enhancing synaptic serotonin levels . However, it is associated with rare but severe hepatotoxicity due to bioactivation into reactive metabolites like m-chlorophenylpiperazine (mCPP) .

Regulatory Status Classified under EU Regulation (EC) No. 1272/2008, it carries hazard codes Acute Tox. 4 (H302: harmful if swallowed) and Aquatic Chronic 3 (H412: harmful to aquatic life) .

Properties

IUPAC Name

3-ethyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-11-13-14-12(16)15(11)8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUGRPIYVZOYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)N1CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275620
Record name 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95885-13-5
Record name 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Record name 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Record name 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
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Preparation Methods

Core Triazolone Formation

The patent WO2009039255A9 outlines a robust method for synthesizing 1,2,4-triazol-3-one derivatives, which serves as a precursor for further functionalization. Key steps include:

  • Reaction of semicarbazide hydrochloride with formic acid at elevated temperatures (70–110°C) to form the triazolone core.

  • Distillation to recover excess formic acid, enhancing cost efficiency.

  • Crystallization from aqueous solutions at controlled cooling rates to achieve high purity (>98.5%).

ParameterOptimal ConditionImpact on Yield/Purity
Formic acid equivalents3.3–7.0 molar ratioHigher ratios reduce side products
Reaction temperature95–110°CAccelerates cyclization
Cooling rate (crystallization)2.5+ hours to <10°CPrevents impurity trapping

Introduction of Ethyl and Phenoxyethyl Groups

Following triazolone core formation, the ethyl and phenoxyethyl moieties are introduced via nucleophilic substitution or alkylation. Research by Dergipark.org.tr demonstrates analogous methods for attaching cyclohexylethyl groups to triazol-thione derivatives, which can be adapted for phenoxyethyl functionalization.

Critical steps include :

  • Alkylation of the triazolone nitrogen using 2-phenoxyethyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF, DMSO).

  • Ethyl group incorporation via reaction with ethylating agents (e.g., ethyl bromide) under basic conditions (KOH/NaOH).

Reaction Optimization and Challenges

Byproduct Management

The patent highlights HCl gas evolution during the reaction between semicarbazide hydrochloride and formic acid, necessitating scrubbing systems to mitigate corrosion and environmental impact. Industrial implementations often employ closed-loop scrubbing to recover HCl as aqueous solutions (12–15% concentration).

Solvent and Catalyst Selection

  • Formic acid acts as both solvent and reactant, eliminating the need for additional solvents and simplifying downstream processing.

  • Base catalysts (e.g., KOH) are critical for deprotonation during alkylation steps, though excess base can hydrolyze sensitive intermediates.

Industrial-Scale Production

Continuous Flow Reactors

The patent emphasizes continuous flow systems for large-scale synthesis, offering advantages over batch reactors:

  • Precise control of temperature and residence time.

  • Reduced risk of thermal runaway during exothermic cyclization.

Automated Distillation and Crystallization

  • Short-path distillation units recover >90% of unreacted formic acid, which is recycled into subsequent batches.

  • Programmed cooling systems ensure gradual crystallization, yielding uniform crystal morphology and minimizing occluded impurities.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

  • IR spectroscopy : Confirms triazolone C=O stretches (~1680 cm⁻¹) and N-H bonds (~3279 cm⁻¹).

  • NMR spectroscopy :

    • ¹H-NMR : Phenoxyethyl protons resonate as multiplet signals at δ 2.48–2.56 ppm, while ethyl groups appear as quartets near δ 1.21–1.33 ppm.

    • ¹³C-NMR : The triazolone carbonyl carbon is observed at ~173 ppm.

Purity Assessment

  • HPLC : Quantifies residual solvents and byproducts, with acceptance criteria of <0.1% for any single impurity.

  • Melting point : Consistent with literature values (e.g., 180–182°C).

Comparative Analysis of Methodologies

MethodYieldPurityScalability
Patent WO2009039255A980%98.5%High
Adapted alkylation75–85%95–97%Moderate

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The triazole core is a common motif in pharmaceuticals, with substituents dictating biological activity and toxicity. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Biological Activity Toxicity Profile References
Nefazodone C₁₉H₂₃ClN₅O₂ (free base) Ethyl, phenoxyethyl, chlorophenyl 5-HT₂A antagonism, serotonin reuptake inhibition Hepatotoxicity (reactive metabolites)
4-Methyltriazole C₃H₅N₃ Methyl on triazole ring Antifungal activity Low acute toxicity
1H-Triazole C₂H₃N₃ Unsubstituted triazole Broad-spectrum antimicrobial Generally well-tolerated
4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine C₉H₁₆N₄O Methyl, morpholine-ethyl chain CNS modulation (theoretical) Not reported
Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate C₇H₁₁N₃O₃ Hydroxymethyl, ethyl ester Medicinal chemistry applications Undefined

Key Differences in Bioactivity

  • Receptor Specificity: Nefazodone’s phenoxyethyl and chlorophenyl groups enable dual 5-HT₂A antagonism and serotonin reuptake inhibition, unlike simpler triazoles (e.g., 4-Methyltriazole), which lack such complexity .
  • Metabolic Pathways : Nefazodone’s hepatotoxicity is linked to CYP3A4-mediated bioactivation, whereas analogues like 1H-Triazole are metabolized without toxic intermediates .

Pharmacokinetic and Toxicological Contrasts

  • Bioactivation Risk : Nefazodone’s thiophene-free structure differentiates it from hepatotoxic thiophene-containing drugs (e.g., tienilic acid), yet its piperazine moiety still poses bioactivation risks .
  • Environmental Impact: Nefazodone’s Aquatic Chronic 3 classification contrasts with non-halogenated triazoles (e.g., 1H-Triazole), which have lower ecotoxicity .

Biological Activity

5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one, commonly associated with the compound Nefazodone, is a triazole derivative known for its diverse biological activities. This compound has gained attention in pharmacology due to its antidepressant properties and its interaction with serotonin receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H32ClN5O2C_{25}H_{32}ClN_5O_2 with a molecular weight of 470.007 g/mol. The structure features a triazole ring substituted with ethyl and phenoxyethyl groups, contributing to its pharmacological profile.

PropertyValue
Molecular FormulaC25H32ClN5O2C_{25}H_{32}ClN_5O_2
Molecular Weight470.007 g/mol
Melting Point180-182 °C
CAS Number83366-66-9

This compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) and serotonin receptor antagonist . It exhibits high affinity for various serotonin receptors including:

  • 5-HT1A : Partial agonist
  • 5-HT2A : Antagonist
  • 5-HT7 : High affinity

These interactions contribute to its antidepressant effects and potential anxiolytic properties .

Antidepressant Effects

Clinical studies have demonstrated that Nefazodone is effective in treating major depressive disorder (MDD). Its unique mechanism involving the modulation of serotonin levels leads to improved mood and reduced anxiety symptoms.

Anticancer Properties

Recent research indicates that compounds similar to this compound may exhibit anticancer activity:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10.25 ± 2.5
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)0.56 ± 0.01

These results suggest that the compound can induce apoptosis in cancer cells and may interfere with cell cycle progression .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The presence of the phenoxy group is crucial for its activity against amyloid beta aggregation, which is linked to Alzheimer's disease .

Study on Depression Treatment

In a randomized controlled trial involving patients diagnosed with MDD, Nefazodone was compared to placebo over a period of 12 weeks. Results showed significant improvements in depression scales among those receiving the treatment compared to the control group.

In Vitro Anticancer Study

A study investigating the effects of triazole derivatives on various cancer cell lines found that compounds with similar structures to this compound demonstrated notable cytotoxicity against MCF7 and A549 cells. The mechanism was attributed to induction of apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one and its analogs?

  • Methodology : A common approach involves refluxing triazole precursors with sodium in absolute ethanol, followed by alkylation with brominated reagents (e.g., bromoacetophenone). For example, sodium-mediated reactions under anhydrous conditions at 70–80°C for 5–6 hours yield intermediates, which are subsequently alkylated to introduce the phenoxyethyl group . Recrystallization from ethanol or ethanol/water mixtures is critical for purification.

Q. How can the structure of this triazolone derivative be confirmed using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and triazole ring vibrations (~1500–1600 cm⁻¹) .
  • ¹H-NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and phenoxyethyl side-chain resonances (δ 3.5–4.5 ppm for CH₂ groups) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to confirm purity .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodology :

  • Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
  • Stability studies involve HPLC monitoring of degradation under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 25°C) and thermal stress (40–60°C) .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound, and what are common pitfalls in biological assays?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive/negative controls .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid false positives .
  • Pitfalls : Address compound aggregation or redox cycling artifacts by including chelating agents (e.g., EDTA) or catalytic antioxidants .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodology :

  • Degradation Studies : Simulate photolysis (UV light, λ = 254–365 nm) and hydrolysis (pH 4–9 buffers) to track half-lives .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential via OECD Test Guidelines .

Q. How can regioselectivity challenges in triazolone functionalization be addressed during synthesis?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc groups during alkylation .
  • Catalytic Control : Use transition-metal catalysts (e.g., CuI) to direct cross-coupling reactions toward desired positions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) to identify variables affecting reproducibility.
  • Structure-Activity Relationships (SAR) : Synthesize analogs with incremental modifications (e.g., halogen substitution) to isolate key pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
Reactant of Route 2
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

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